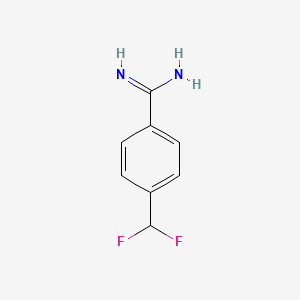
(6-Methyl-3-phenyl-2-pyridinyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Methyl-3-phenylpyridin-2-yl)methanol is an organic compound with the molecular formula C13H13NO. It is a derivative of pyridine, featuring a phenyl group and a methyl group attached to the pyridine ring, along with a hydroxymethyl group at the second position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-methyl-3-phenylpyridin-2-yl)methanol typically involves the reaction of 2-chloro-6-methylpyridine with phenylmagnesium bromide (Grignard reagent) followed by hydrolysis. The reaction conditions generally include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Reagents: Phenylmagnesium bromide, water, and acid (for hydrolysis)
Industrial Production Methods
While specific industrial production methods for (6-methyl-3-phenylpyridin-2-yl)methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(6-Methyl-3-phenylpyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: (6-Methyl-3-phenylpyridin-2-yl)carboxylic acid
Reduction: (6-Methyl-3-phenylpyridin-2-yl)methanol (alcohol)
Substitution: Various substituted derivatives depending on the electrophile used (e.g., nitro, bromo, or chloro derivatives)
Scientific Research Applications
(6-Methyl-3-phenylpyridin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (6-methyl-3-phenylpyridin-2-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological targets, while the phenyl and pyridine rings can participate in hydrophobic interactions and π-π stacking. These interactions can influence the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- (2-Methyl-6-phenylpyridin-3-yl)methanol
- (2-Chloro-6-phenylpyridin-4-yl)methanol
- (2-Chloro-5-phenylpyridin-3-yl)methanol
Uniqueness
(6-Methyl-3-phenylpyridin-2-yl)methanol is unique due to the specific positioning of the methyl and phenyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The presence of the hydroxymethyl group at the second position also adds to its distinctiveness, providing a site for further chemical modifications and interactions.
Properties
Molecular Formula |
C13H13NO |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
(6-methyl-3-phenylpyridin-2-yl)methanol |
InChI |
InChI=1S/C13H13NO/c1-10-7-8-12(13(9-15)14-10)11-5-3-2-4-6-11/h2-8,15H,9H2,1H3 |
InChI Key |
WYCHVNYGINUYEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C2=CC=CC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


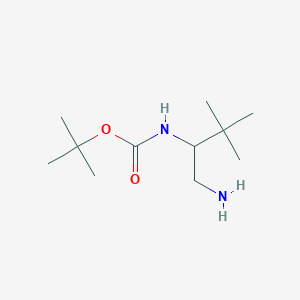
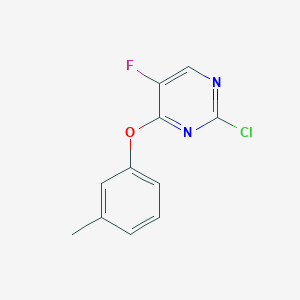

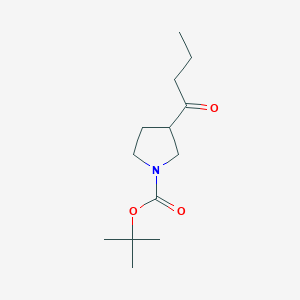
![5-[2-(Bromodifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B15258279.png)
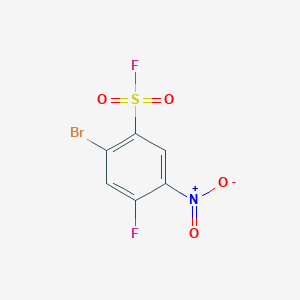
![2-[(2-Fluorophenyl)methyl]oxirane](/img/structure/B15258289.png)
![2-[2-(2,4,4-Trimethylpentyl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B15258301.png)




![6,7-dihydro-1H-imidazo[4,5-g]phthalazine-5,8-dione](/img/structure/B15258344.png)
